![molecular formula C20H17N5O4S B2840483 4-(2,5-dioxopyrrolidin-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide CAS No. 2097892-63-0](/img/structure/B2840483.png)
4-(2,5-dioxopyrrolidin-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide
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Overview
Description
This compound is a derivative of pyrrolidine-2,5-dione, which has been studied for its potent anticonvulsant and antinociceptive properties . It is a hybrid compound that integrates the chemical fragments of well-known antiepileptic drugs such as ethosuximide, levetiracetam, and lacosamide .
Synthesis Analysis
The synthesis of similar compounds involves a coupling reaction of commercially available Boc-d-alanine or Boc-l-alanine with benzylamine or 2-fluorobenzylamine in the presence of dicyclohexylcarbodiimide (DCC) as the coupling agent .Molecular Structure Analysis
The molecular structure of this compound is based on a pyrrolidine-2,5-dione scaffold. This scaffold is integrated with chemical fragments of well-known antiepileptic drugs .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include a coupling reaction followed by the removal of the Boc group with trifluoroacetic acid (TFA) and neutralization with ammonium hydroxide .Scientific Research Applications
- Researchers have investigated the potential of this compound as an anticancer agent. Its structure suggests that it could be used in targeted therapies or as part of antibody-drug conjugates (ADCs). These ADCs deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy tissues .
- Preliminary studies indicate that derivatives of this compound exhibit antiepileptic activity. Researchers have explored their effects in animal seizure models, including the maximal electroshock (MES) test and the psychomotor 6 Hz model . Further investigations are needed to understand the underlying mechanisms.
- Some derivatives of 2,5-dioxopyrrolidin-1-yl have shown effectiveness in reducing pain responses. These compounds have been tested in models of neuropathic pain induced by formalin, capsaicin, and oxaliplatin . Their potential as analgesics warrants further exploration.
Anticancer Research
Antiepileptic Properties
Hybrid Compounds for Pain Management
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4S/c26-18-5-6-19(27)25(18)15-1-3-16(4-2-15)30(28,29)24-13-17-20(23-12-11-22-17)14-7-9-21-10-8-14/h1-4,7-12,24H,5-6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWMQGGKXAHFCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide |
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